
2,6-Dimethylocta-2,7-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylocta-2,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and an alcohol, commonly found in essential oils of various plants. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry. It is also referred to as geraniol, which is a primary component of rose oil and palmarosa oil .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-2,7-dien-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine, resulting in the formation of thioacetates. These thioacetates can then be reduced to thiols, which are further converted into disulphides .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process includes steam distillation followed by purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
2,6-Dimethylocta-2,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes such as geranial.
Reduction: The compound can be hydrogenated to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like tosylates and chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Reagents like triphenylphosphine and carbon tetrachloride are used in the Appel reaction to form chlorides.
Major Products Formed
Geranial: An aldehyde formed through oxidation.
Geranyl Chloride: A product of the Appel reaction.
α-Terpineol: A cyclic terpene formed in acidic conditions.
科学的研究の応用
2,6-Dimethylocta-2,7-dien-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dimethylocta-2,7-dien-4-ol involves its interaction with cellular membranes and proteins. It has been shown to disrupt the cell membrane integrity of microorganisms, leading to cell lysis . Additionally, it can inhibit the formation of pseudohyphae and chlamydoconidia in fungi, contributing to its antifungal activity .
類似化合物との比較
2,6-Dimethylocta-2,7-dien-4-ol is similar to other monoterpenoids such as:
Nerol: The (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol, found in essential oils like lemon grass.
Linalool: A monoterpenoid with a similar structure, known for its floral scent and used in fragrances.
Citronellol: Another monoterpenoid alcohol with a rose-like scent, commonly used in perfumes.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its widespread occurrence in nature, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
103982-47-4 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,6-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,9-11H,1,7H2,2-4H3 |
InChIキー |
GVHRVLICSWMZIG-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C=C(C)C)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


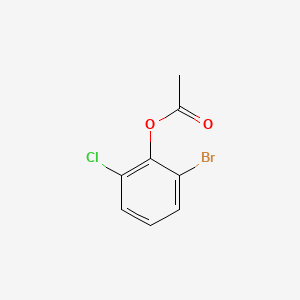
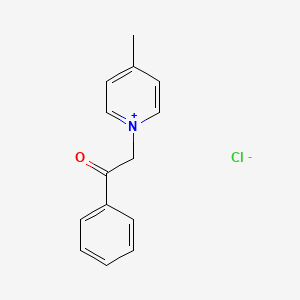

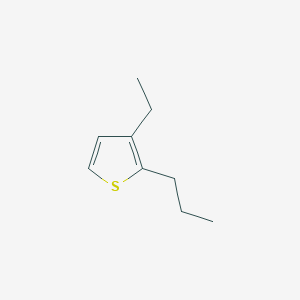
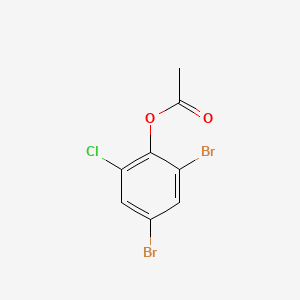
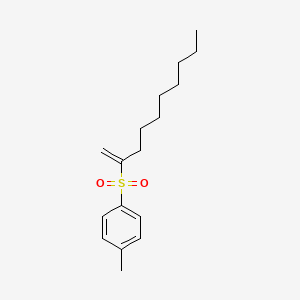
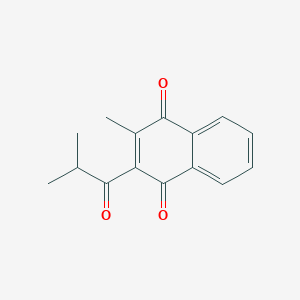
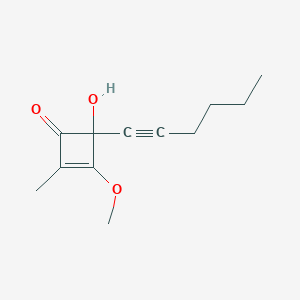
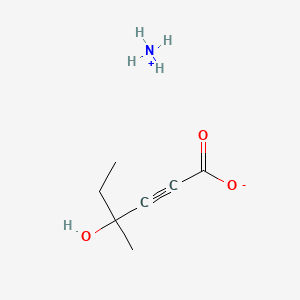

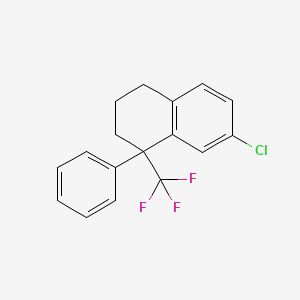
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
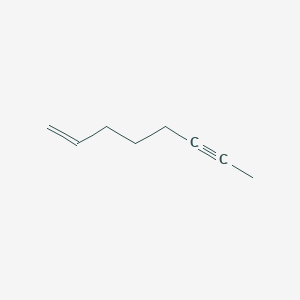
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
